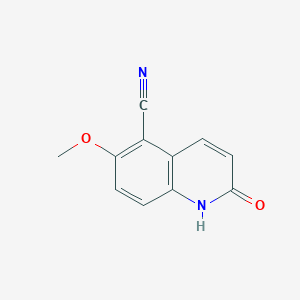
6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile is a heterocyclic compound that belongs to the quinoline family It is characterized by a methoxy group at the 6th position, a carbonitrile group at the 5th position, and a keto group at the 2nd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methoxy-2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the quinoline ring. The reaction is usually carried out under reflux conditions in an organic solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydroquinoline derivatives.
Substitution: The methoxy and carbonitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can have different chemical and biological properties.
Scientific Research Applications
6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer, antimicrobial, and antiviral properties.
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as DNA and proteins, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by intercalating into DNA, inhibiting topoisomerase enzymes, or binding to specific proteins. These interactions can disrupt cellular processes, leading to the compound’s observed biological activities, such as anticancer or antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
- 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
- 4-Hydroxy-2-quinolones
Uniqueness
6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 6th position and the carbonitrile group at the 5th position distinguishes it from other quinoline derivatives, potentially leading to different pharmacological profiles and applications.
Properties
Molecular Formula |
C11H8N2O2 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
6-methoxy-2-oxo-1H-quinoline-5-carbonitrile |
InChI |
InChI=1S/C11H8N2O2/c1-15-10-4-3-9-7(8(10)6-12)2-5-11(14)13-9/h2-5H,1H3,(H,13,14) |
InChI Key |
KPNBQBBQEBLWAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=O)C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexahydro-3'H-spiro[cyclopentane-1,1'-pyrido[2,1-c][1,4]oxazine]](/img/structure/B11901839.png)

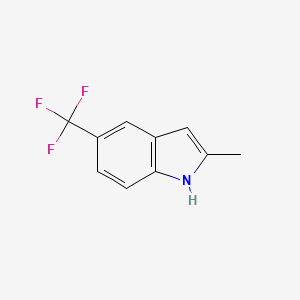

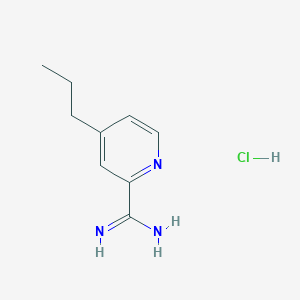
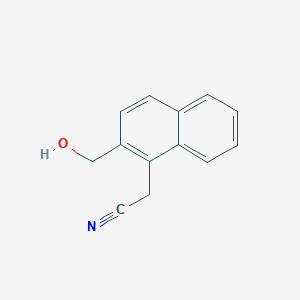

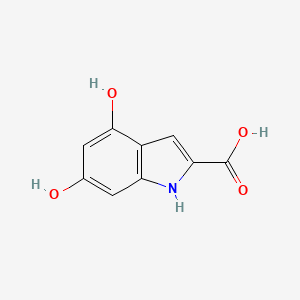
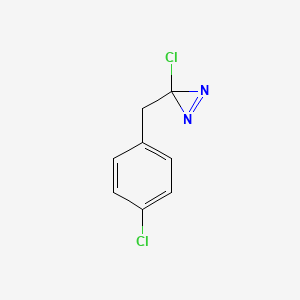

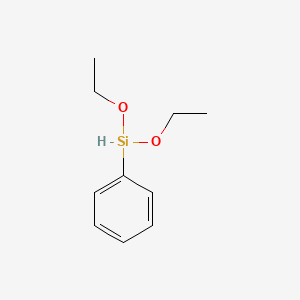
![2-methyl-1H-imidazo[4,5-f]quinolin-9(6H)-one](/img/structure/B11901904.png)
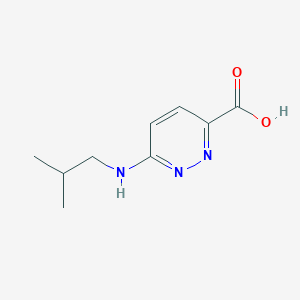
![(1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11901917.png)
